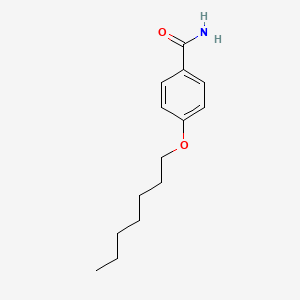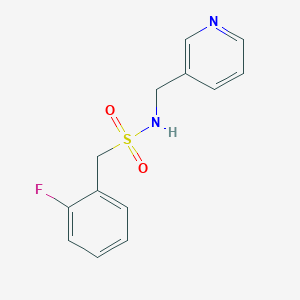![molecular formula C12H18N2O4S B4879298 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B4879298.png)
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide, also known as MPB-PS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide involves the covalent modification of the catalytic cysteine residue of PTPs. This compound reacts with the cysteine residue to form a stable sulfonamide bond, which inhibits the enzymatic activity of the PTP. This mechanism of action is unique compared to other PTP inhibitors, which typically bind to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit insulin signaling and glucose uptake in adipocytes, suggesting a potential role in the treatment of diabetes. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting a potential role in cancer therapy. In addition, this compound has been shown to modulate the immune response and has been investigated as a potential treatment for autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide in lab experiments is its potency and specificity as a PTP inhibitor. It has been shown to be effective at inhibiting several PTPs at low concentrations, making it a valuable tool for investigating the role of these enzymes in cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the observed effects are specific to PTP inhibition.
Orientations Futures
There are several future directions for the use of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide in scientific research. One direction is the investigation of the role of PTPs in the immune response and the potential use of this compound as a treatment for autoimmune disorders. Another direction is the investigation of the role of PTPs in cancer progression and the potential use of this compound as a cancer therapy. Additionally, the development of more potent and selective PTP inhibitors based on the structure of this compound may lead to new therapeutic options for various diseases.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide involves several steps. The first step involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The second step involves the reaction of 2-methoxy-5-chlorobenzoic acid with N-methylpropylamine to form 2-methoxy-N-methyl-5-propylaminobenzoic acid. The final step involves the reaction of 2-methoxy-N-methyl-5-propylaminobenzoic acid with sulfonyl chloride to form this compound.
Applications De Recherche Scientifique
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been extensively used in scientific research as a potent inhibitor of PTPs. PTPs are enzymes that remove phosphate groups from proteins, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to inhibit several PTPs, including PTP1B, SHP-1, and SHP-2, and has been used to investigate the role of these enzymes in various cellular processes.
Propriétés
IUPAC Name |
2-methoxy-N-methyl-5-(propylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-7-14-19(16,17)9-5-6-11(18-3)10(8-9)12(15)13-2/h5-6,8,14H,4,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWHOLQWKJYAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879216.png)
![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4879218.png)

![dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4879240.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide](/img/structure/B4879244.png)

![3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4879258.png)

![methyl 3-({[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4879274.png)
![1-[4-(3,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4879289.png)

![2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4879304.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4879318.png)
![N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4879321.png)